molecular formula C14H20O3 B8606526 Propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate

Propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate

Cat. No. B8606526
M. Wt: 236.31 g/mol
InChI Key: WSYDMMQLKCVLIH-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (6.00 g, 40.0 mmol) in DMF (40 mL) was added K2CO3 (11.4 g, 82.8 mmol) and 2-iodopropane (8.28 g, 82.8 mmol). The reaction mixture was stirred at room temperature overnight, then heated at 70° C. for 3 hours. The reaction mixture was diluted with EtOAc then filtered through CELITE®. The filtrate was washed with water and brine, dried with Na2SO4, decanted and concentrated under vacuum. The residue was purified by column chromatography (0-30%, EtOAc/heptane) to give propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate (Cpd MM, 4.0 g, 40%) as a colorless oil.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:12]([O-])([O-])=O.[K+].[K+].I[CH:19]([CH3:21])[CH3:20].CCO[C:25]([CH3:27])=O>CN(C=O)C>[CH3:11][C:3]1[C:2]([O:1][CH:25]([CH3:27])[CH3:12])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH:19]([CH3:21])[CH3:20])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
11.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8.28 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered through CELITE®
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0-30%, EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=O)OC(C)C)C=CC=C1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.